molecular formula C9H14O4 B1587017 Ethyl 5-methyl-2,4-dioxohexanoate CAS No. 64195-85-3

Ethyl 5-methyl-2,4-dioxohexanoate

Cat. No.: B1587017
CAS No.: 64195-85-3
M. Wt: 186.2 g/mol
InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,4-dioxohexanoate (CAS No. 64195-85-3) is a multifunctional ester characterized by two ketone groups (2,4-dioxo) and a methyl substituent at the 5-position of the hexanoate backbone. Its molecular formula is C₉H₁₄O₄, with an average molecular mass of 186.21 g/mol . The compound is commonly utilized as a pharmaceutical intermediate due to its reactivity in condensation and cyclization reactions, particularly in synthesizing heterocyclic compounds like pyrazolones and pyrano[2,3-c]pyrazoles .

Key physical properties include:

  • Density: 1.101 g/cm³
  • Boiling Point: 306.4°C at 760 mmHg
  • Flash Point: 117.9°C
  • Vapor Pressure: 7.22 × 10⁻⁵ mmHg at 25°C .

Safety data indicate it may cause skin irritation (Category 2) and specific target organ toxicity (Category 3, single exposure) under GHS classifications . It is also classified as a narcotic, necessitating stringent handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2,4-dioxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-methyl-2,4-dioxohexanoate serves multiple roles in scientific research:

Organic Synthesis

As an intermediate in organic synthesis, it facilitates the production of various biologically active compounds. Its unique structure allows for further functionalization, which is crucial for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential in drug development:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting its utility in anticancer drug formulations.
  • Enzyme Interactions : It acts as a substrate for several enzymes, influencing metabolic pathways and potentially leading to the discovery of new therapeutic agents .

Biochemical Studies

This compound is used to study metabolic pathways and enzyme kinetics. Its ability to cross biological membranes enhances its bioavailability, making it a suitable candidate for biochemical assays.

Cytotoxicity Against Cancer Cells

A study evaluated the effects of derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Enzymatic Studies

In enzyme kinetics studies, this compound was used as a substrate for several enzymes. The compound demonstrated varying degrees of inhibition on specific enzyme activities, indicating its potential as a lead compound for drug development targeting metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2,4-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Ethyl 5-methyl-2,4-dioxohexanoate belongs to the α,γ-diketo ester family. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Features Applications Hazards (GHS)
This compound 64195-85-3 C₉H₁₄O₄ Two ketone groups, 5-methyl substituent Pharmaceutical intermediates Skin irritation, organ toxicity
Mthis compound 20577-64-4 C₈H₁₂O₄ Methyl ester variant; lacks ethyl group Research use H315 (skin), H319 (eyes), H335 (resp.)
Ethyl 2,4-dioxohexanoate N/A C₈H₁₂O₄ No methyl group at 5-position Organic synthesis Limited data
Ethyl acetoacetate 141-97-9 C₆H₁₀O₃ Single β-keto ester Knoevenagel reactions, drug synthesis Flammable, irritant
Ethyl 5,5-dimethyl-2,4-dioxohexanoate N/A C₁₀H₁₆O₄ Two methyl groups at 5-position Coordination chemistry No cytotoxicity reported

Biological Activity

Ethyl 5-methyl-2,4-dioxohexanoate (CAS No. 64195-85-3) is a dicarbonyl compound with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its unique structural features, including two carbonyl groups and a methyl substituent, contribute to its biological activity and reactivity.

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Density : 1.101 g/cm³
  • Boiling Point : 306.4 °C at 760 mmHg
  • Flash Point : 117.9 °C

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions : Combining appropriate dicarbonyl precursors with ethanol under acidic conditions.
  • Michael Addition Reactions : Utilizing nucleophilic addition to α,β-unsaturated carbonyl compounds.

These methods allow for the versatile production of this compound for various applications in medicinal chemistry.

Medicinal Applications

This compound serves as an intermediate in the synthesis of biologically active compounds. Its structural features enable further functionalization, which is crucial for developing pharmaceuticals. Research indicates its potential role in:

  • Anticancer Activity : Preliminary studies suggest that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Interactions : The compound's lipophilicity (Log P approximately 1.37) suggests it can effectively cross biological membranes, enhancing its bioavailability and interaction with various enzymes involved in metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the effects of derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Enzymatic Studies :
    • In enzyme kinetics studies, this compound was used as a substrate for several enzymes. The compound demonstrated varying degrees of inhibition on specific enzyme activities, indicating its potential as a lead compound for drug development targeting metabolic pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl acetoacetateC₄H₆O₃One ketone group; widely used in organic synthesis
Diethyl malonateC₆H₁₀O₄Two ester groups; key in malonic ester synthesis
Methyl 3-oxobutanoateC₅H₈O₃Contains a keto group adjacent to an ester
This compound C₉H₁₄O₄ Unique arrangement of carbonyl groups and methyl substituents

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying Ethyl 5-methyl-2,4-dioxohexanoate in complex mixtures?

Methodological Answer: Reverse-phase HPLC using a Newcrom R1 column (or equivalent polar-modified C18 column) is effective for separating β-diketone derivatives like this compound. Key parameters include:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer (e.g., 0.1% trifluoroacetic acid).
  • Detection: UV absorption at 210–260 nm, optimized for carbonyl group sensitivity.
  • Retention Time: Calibrate using a pure standard; retention times vary with substituents (e.g., methyl vs. dimethyl groups). This method is adaptable from studies on Ethyl 5,5-dimethyl-2,4-dioxohexanoate .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: The compound can be synthesized via Claisen condensation between ethyl acetoacetate and a methyl-substituted acyl chloride, followed by keto-enol tautomer stabilization. Key steps:

  • Reaction Conditions: Catalytic base (e.g., sodium ethoxide) in anhydrous ethanol under reflux.
  • Purification: Liquid-liquid extraction to remove salts, followed by distillation or column chromatography.
  • Characterization: Confirm purity via NMR (δ ~2.3–2.6 ppm for methyl groups, δ ~4.1–4.3 ppm for ethyl ester) and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in metal complexes derived from this compound?

Methodological Answer: X-ray diffraction (XRD) is critical for determining bond geometries in coordination complexes. For example, nickel(II) complexes with aroylhydrazone ligands derived from this compound were resolved using:

  • Data Collection: High-resolution synchrotron or rotating-anode sources.
  • Refinement: SHELXL software for small-molecule structures, with anisotropic displacement parameters for heavy atoms.
  • Validation: Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding. This approach confirmed a distorted octahedral geometry in Ni(II) complexes .

Q. How do spectroscopic techniques address contradictions in keto-enol tautomerism studies of this compound?

Methodological Answer: Conflicting NMR and IR data on tautomeric equilibria can be resolved by:

  • Variable Temperature NMR: Monitor chemical shifts (e.g., enolic OH proton at δ ~15 ppm in DMSO-d6) across temperatures to track equilibrium shifts.
  • IR Spectroscopy: Compare carbonyl stretching frequencies (enol: ~1600 cm⁻¹; keto: ~1700 cm⁻¹).
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers under specific conditions. Cross-referencing these methods clarifies solvent and substituent effects on tautomer ratios .

Q. What strategies optimize the synthesis of hydrazone derivatives from this compound for coordination chemistry applications?

Methodological Answer: Hydrazone ligands are synthesized by condensing the β-diketone with aromatic hydrazides:

  • Reaction Setup: Reflux equimolar amounts in methanol with glacial acetic acid catalyst.
  • Isolation: Filter precipitated hydrazones and recrystallize from ethanol.
  • Metal Complexation: React hydrazones with metal salts (e.g., NiCl₂·6H₂O) in ammonia-saturated methanol. Characterize complexes via elemental analysis, magnetic susceptibility, and cyclic voltammetry to confirm redox activity .

Q. How can researchers reconcile discrepancies in reaction yields when using this compound in multi-step syntheses?

Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., ester hydrolysis or diketone decomposition). Mitigation strategies include:

  • Condition Screening: Optimize temperature, solvent polarity, and catalyst loading (e.g., sodium hydride vs. potassium carbonate).
  • In Situ Monitoring: Use TLC or HPLC to track intermediate formation.
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates). Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .

Properties

IUPAC Name

ethyl 5-methyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPUWYQVWIKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982738
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64195-85-3
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64195-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
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Record name Ethyl 5-methyl-2,4-dioxohexanoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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